molecular formula C12H10N2O3 B8558294 2-Methyl-5-(3-nitrophenoxy)pyridine

2-Methyl-5-(3-nitrophenoxy)pyridine

Cat. No.: B8558294
M. Wt: 230.22 g/mol
InChI Key: FTVHWKBSGKUPLK-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-nitrophenoxy)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a 3-nitrophenoxy substituent at the 5-position of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing nitro group on the phenoxy moiety and the electron-donating methyl group on the pyridine.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-5-(3-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-5-6-12(8-13-9)17-11-4-2-3-10(7-11)14(15)16/h2-8H,1H3

InChI Key

FTVHWKBSGKUPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s key distinguishing features are its substituents:

  • 3-Nitrophenoxy group (5-position): Introduces strong electron-withdrawing effects, stabilizing the pyridine ring and directing further substitutions.

Comparisons with analogous pyridine derivatives are summarized below:

Table 1: Comparative Analysis of Pyridine Derivatives
Compound Name Substituents on Pyridine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-5-(3-nitrophenoxy)pyridine 2-methyl, 5-(3-nitrophenoxy) C12H10N2O3 242.22 (calculated) High electron-withdrawing effect; potential agrochemical use
5-Nitro-2-(3-nitrophenoxy)pyridine (CAS: 6960-10-7) 5-nitro, 2-(3-nitrophenoxy) C11H7N3O5 261.19 Dual nitro groups; possible explosive properties
2-Methyl-5-(4-chlorophenyl)pyridine N-oxide (CAS: 304693-53-6) 2-methyl, 5-(4-chlorophenyl), N-oxide C12H10ClNO 219.67 Increased polarity due to N-oxide; potential bioavailability modifier
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1214343-07-3) 2-methoxy, 3-nitro, 5-(trifluoromethyl) C7H5F3N2O3 222.12 Enhanced reactivity from trifluoromethyl and nitro groups
4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine 4-hexyloxy, 2-methyl, 5-phenylethynyl C21H23NO 305.41 Rigid structure; used in ligand-coupling reactions

Key Differences and Implications

Substituent Electronic Effects: The 3-nitrophenoxy group in the target compound provides stronger electron-withdrawing effects compared to the 4-chlorophenyl group in CAS: 304693-53-6 . This makes the target compound more electrophilic, favoring reactions such as nucleophilic aromatic substitution. Trifluoromethyl (CAS: 1214343-07-3) and nitro groups (CAS: 6960-10-7) both withdraw electrons, but trifluoromethyl enhances lipophilicity, which could improve membrane permeability in bioactive compounds .

Synthetic Accessibility :

  • Compounds like 2-Methoxy-4-methyl-5-nitropyridine () are synthesized in high yields (95%), suggesting that analogous methods (e.g., nucleophilic substitution) could be effective for the target compound .
  • The phenylethynyl-substituted derivative (CAS: 1187166-87-5, ) is synthesized via phosphorus ligand-coupling reactions, indicating alternative pathways for functionalizing pyridines .

Physical Properties :

  • Melting points for pyridine derivatives vary widely. For example, 4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine melts at 66–68°C , whereas compounds with nitro groups (e.g., CAS: 6960-10-7) likely have higher melting points due to stronger intermolecular forces .
  • The target compound’s calculated molecular weight (242.22 g/mol) is lower than many analogs in (e.g., 466–545 g/mol), suggesting better solubility in organic solvents .

Biological and Chemical Applications :

  • N-Oxide derivatives (e.g., CAS: 304693-53-6) exhibit increased polarity, which may enhance water solubility and metabolic stability in drug design .
  • Nitro-containing compounds (e.g., CAS: 6960-10-7) are often intermediates in explosives or dyes, while trifluoromethyl groups (CAS: 1214343-07-3) are common in pharmaceuticals .

Research Findings and Trends

  • Electronic Tuning: The combination of methyl and nitrophenoxy groups in the target compound creates a balanced electronic profile, enabling selective reactivity in further functionalizations.
  • Synthetic Challenges : Introducing bulky substituents (e.g., phenylethynyl) requires specialized catalysts, as seen in phosphorus ligand-coupling reactions () .

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